molecular formula C7H5BF2O3 B14071337 4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol

4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol

Cat. No.: B14071337
M. Wt: 185.92 g/mol
InChI Key: ASAQVOXEIUGKKD-UHFFFAOYSA-N
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Description

4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxaboroles, which are characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of fluorinated benzene derivatives with boronic acids or boronates. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boron-containing moiety into the fluorinated benzene ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or toluene, and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various halogenated derivatives .

Mechanism of Action

The mechanism of action of 4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes like leucyl-tRNA synthetase, which is essential for protein synthesis in fungi. This inhibition leads to the disruption of fungal cell growth and replication . The compound forms a stable adduct with the enzyme, blocking its activity and preventing the synthesis of essential proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its dual fluorine substitution, which enhances its chemical stability and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C7H5BF2O3

Molecular Weight

185.92 g/mol

IUPAC Name

4,5-difluoro-1-hydroxy-3H-2,1-benzoxaborol-6-ol

InChI

InChI=1S/C7H5BF2O3/c9-6-3-2-13-8(12)4(3)1-5(11)7(6)10/h1,11-12H,2H2

InChI Key

ASAQVOXEIUGKKD-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C(=C2CO1)F)F)O)O

Origin of Product

United States

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